ERAP1-IN-2 Potency and Scaffold Origin vs. ERAP1-IN-1 and DG013A
ERAP1-IN-2 exhibits an IC50 of 1.72 μM against human ERAP1, as measured in enzymatic assays using L-AMC substrate [1]. In comparison, ERAP1-IN-1 (ERAP1 inhibitor 3) demonstrates a more potent IC50 of 0.4 μM against ERAP1, while DG013A achieves an IC50 of 0.19 μM . However, ERAP1-IN-2 is distinguished by its origin as a fragment-derived rhodanine chemotype, a scaffold not represented among the more potent peptidomimetic (DG013A) or benzofuran-based inhibitors, providing a chemically distinct starting point for optimization [1].
| Evidence Dimension | ERAP1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.72 μM |
| Comparator Or Baseline | ERAP1-IN-1: 0.4 μM; DG013A: 0.19 μM |
| Quantified Difference | ERAP1-IN-2 is 4.3-fold less potent than ERAP1-IN-1 and 9.1-fold less potent than DG013A |
| Conditions | Enzymatic assay using L-AMC substrate for hERAP1 |
Why This Matters
This data positions ERAP1-IN-2 as a lower-potency but chemically novel fragment hit, suitable for lead optimization campaigns rather than immediate in vivo use, differentiating its procurement role from more advanced tool compounds.
- [1] Fougiaxis V, Barcherini V, Petrovic MM, Sierocki P, Warenghem S, Leroux F, Bou Karroum N, Petit-Cancelier F, Rodeschini V, Roche D, Deprez B, Deprez-Poulain R. First fragment-based screening identifies new chemotypes inhibiting ERAP1-metalloprotease. Eur J Med Chem. 2024 Dec 15;280:116926. View Source
